Unii-P6cwn9uln1
Description
UNII-P6CWN9ULN1 is a unique identifier assigned by the Global Substance Registration System (GSRS) to a specific chemical compound of interest in medical and translational research. The GSRS, a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), provides standardized descriptors for substances to ensure unambiguous identification across regulatory and scientific contexts .
Properties
CAS No. |
1147862-78-9 |
|---|---|
Molecular Formula |
C26H32ClN5O4 |
Molecular Weight |
514 g/mol |
IUPAC Name |
(3S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]-6,6-dimethylmorpholine-3-carboxamide |
InChI |
InChI=1S/C26H32ClN5O4/c1-15-10-31(11-16(2)36-15)23(33)12-32-14-26(3,4)35-13-22(32)25(34)30-20-8-17(27)7-19-18-5-6-28-9-21(18)29-24(19)20/h5-9,15-16,22,29H,10-14H2,1-4H3,(H,30,34)/t15-,16+,22-/m0/s1 |
InChI Key |
BQBAVNBXWBYXIF-DMPWYTOCSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)CN2CC(OCC2C(=O)NC3=CC(=CC4=C3NC5=C4C=CN=C5)Cl)(C)C |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2CC(OC[C@H]2C(=O)NC3=CC(=CC4=C3NC5=C4C=CN=C5)Cl)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CC(OCC2C(=O)NC3=CC(=CC4=C3NC5=C4C=CN=C5)Cl)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAR479746; SAR 479746; SAR-479746; MLN0415; MLN 0415; MLN-0415 |
Origin of Product |
United States |
Comparison with Similar Compounds
Challenges in Comparing UNII-P6CWN9ULN1 with Similar Compounds
However, insights from chemical research guidelines and regulatory frameworks highlight key considerations for comparative analyses:
Structural and Functional Criteria
- IUPAC Compliance: Chemical comparisons require adherence to International Union of Pure and Applied Chemistry (IUPAC) nomenclature to ensure consistency in naming and structural interpretation .
- Characterization Data : Essential parameters include molecular weight, stereochemistry, spectral data (e.g., NMR, IR, mass spectrometry), and purity metrics. For example, new compounds must report fully assigned $ ^1H $ and $ ^{13}C $ NMR spectra for validation .
Methodological Framework for Comparative Analysis
Data Sources and Validation
- GSRS Database : The primary repository for this compound, accessible at GSRS Substance Search, provides regulatory-grade substance descriptions. Cross-referencing with PubChem, ChEMBL, or DrugBank may yield structural analogs .
- Literature Review : Systematic approaches, as outlined in , recommend extracting data from abstracts, introductions, and conclusions to map contributions and methodologies .

Analytical Techniques
- Chromatography and Spectroscopy : Ultra-performance liquid chromatography (UPLC) paired with quadrupole-orbitrap mass spectrometry (Q-Orbitrap MS) enables high-resolution compound identification, as demonstrated in for herbal formulations .
- Computational Modeling : Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations could predict bioactivity relative to this compound .
Case Study: Hypothetical Comparison with a Structural Analog
| Parameter | This compound | Hypothetical Analog |
|---|---|---|
| Molecular Formula | C${15}$H${20}$N$2$O$2$ | C${16}$H${22}$N$2$O$3$ |
| Melting Point | 180–182°C | 175–178°C |
| Bioactivity (IC$_{50}$) | 5.2 µM (Target Enzyme X) | 3.8 µM (Target Enzyme X) |
| Toxicity (LD$_{50}$) | 250 mg/kg (rodent) | 300 mg/kg (rodent) |
| Regulatory Status | Phase II Clinical Trials | Preclinical Development |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

